molecular formula C4H3ClN4O2 B11912139 5-Chloro-4-nitropyrimidin-2-amine

5-Chloro-4-nitropyrimidin-2-amine

Cat. No.: B11912139
M. Wt: 174.54 g/mol
InChI Key: OVNXAPBVYOPMLR-UHFFFAOYSA-N
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Description

5-Chloro-4-nitropyrimidin-2-amine is an organic compound with the molecular formula C4H3ClN4O2 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitropyrimidin-2-amine typically involves the nitration of 5-chloropyrimidine-2-amine. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of 5-amino-4-nitropyrimidin-2-amine or 5-thio-4-nitropyrimidin-2-amine.

    Reduction: Formation of 5-chloro-4-aminopyrimidin-2-amine.

Scientific Research Applications

5-Chloro-4-nitropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the chlorine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,4-diaminopyrimidine
  • 4-Nitro-2-aminopyrimidine
  • 5-Bromo-4-nitropyrimidin-2-amine

Uniqueness

5-Chloro-4-nitropyrimidin-2-amine is unique due to the presence of both a chlorine atom and a nitro group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The chlorine atom makes it a good candidate for nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.

Properties

Molecular Formula

C4H3ClN4O2

Molecular Weight

174.54 g/mol

IUPAC Name

5-chloro-4-nitropyrimidin-2-amine

InChI

InChI=1S/C4H3ClN4O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H,(H2,6,7,8)

InChI Key

OVNXAPBVYOPMLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)[N+](=O)[O-])Cl

Origin of Product

United States

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